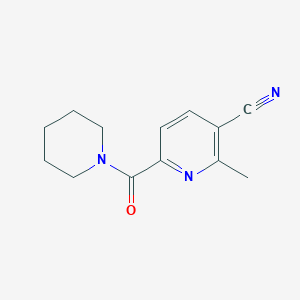![molecular formula C16H21N3O2 B7510990 Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone, also known as CPPM, is a small molecule that has gained significant attention in the field of medicinal chemistry. CPPM is a piperazine derivative that has shown potential as a therapeutic agent for various diseases. In
Mechanism of Action
The exact mechanism of action of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is not fully understood. However, it has been suggested that Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone may act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have anticancer, neuroprotective, and antidepressant effects. Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone may also modulate the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects. In cancer cells, Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of oncogenes. In animal models of Alzheimer's disease, Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to reduce amyloid beta accumulation and improve cognitive function. In animal models of depression, Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to increase the levels of serotonin and dopamine in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is its relatively simple synthesis method. Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is also stable and can be easily stored. However, one of the limitations of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is its low solubility in water, which can make it difficult to work with in some experiments. Additionally, more research is needed to fully understand the mechanism of action of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone and its potential side effects.
Future Directions
There are several future directions for the research on Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone. One direction is to further investigate the mechanism of action of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone and its potential side effects. Another direction is to explore the potential therapeutic applications of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone in other diseases such as Parkinson's disease and multiple sclerosis. Additionally, the development of more water-soluble derivatives of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone could improve its utility in lab experiments.
Synthesis Methods
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone can be synthesized by reacting 4-(pyridine-3-carbonyl)piperazine with cyclopentanone in the presence of a catalyst. The reaction is carried out in a solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone.
Scientific Research Applications
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases such as cancer, Alzheimer's disease, and depression. Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal models, Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has demonstrated neuroprotective effects and improved cognitive function in Alzheimer's disease. Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has also shown antidepressant-like effects in animal models of depression.
properties
IUPAC Name |
cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15(13-4-1-2-5-13)18-8-10-19(11-9-18)16(21)14-6-3-7-17-12-14/h3,6-7,12-13H,1-2,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVVFQIRAMWERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

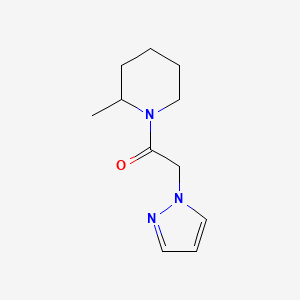
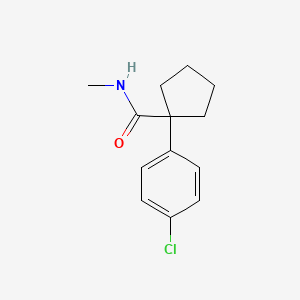
![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)
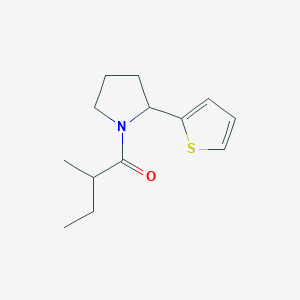
![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)





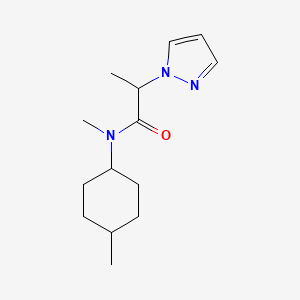
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B7510995.png)
